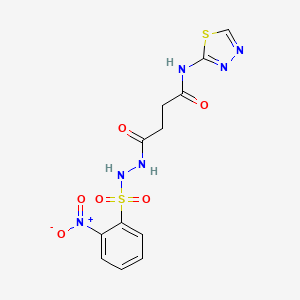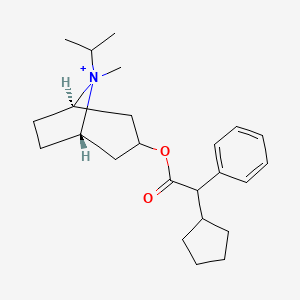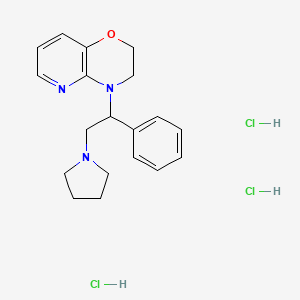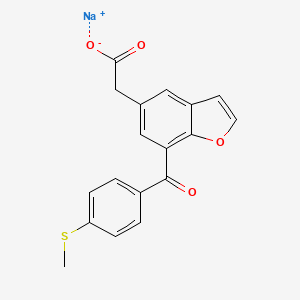
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is a complex organic compound with a unique structure that includes a diethylamino group, an isobutyl group, and a thiohydantoin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropyl isothiocyanate to form 3-(diethylamino)propyl isothiocyanate . This intermediate is then reacted with isobutyl hydantoin under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced reactors and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiohydantoin core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiohydantoin core can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it has a thiohydantoin core that provides additional stability and potential for complex formation.
Propiedades
Número CAS |
86503-23-3 |
|---|---|
Fórmula molecular |
C14H27N3OS |
Peso molecular |
285.45 g/mol |
Nombre IUPAC |
3-[3-(diethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H27N3OS/c1-5-16(6-2)8-7-9-17-13(18)12(10-11(3)4)15-14(17)19/h11-12H,5-10H2,1-4H3,(H,15,19) |
Clave InChI |
BTNYEHUQQJTWLF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C(=O)C(NC1=S)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)





